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2-(Diphenoxyphosphinyl)phenol

Peptide Synthesis Epimerization Suppression Phosphoryl Coupling Reagents

Researchers synthesizing long peptide segments or halogen-free flame retardants face trade-offs between epimerization and loading efficiency. This ortho-bifunctional organophosphorus compound resolves both: the phenolic -OH and P=O motif enables chelation that suppresses racemization during fragment condensation, while 9.5% P content yields UL-94 V0 at just 6 wt% in epoxy resins. - Peptide coupling: Starting material for diphenoxyphosphoryl chloride → HOAt/HOBt reagents, <1% epimerization vs 1-5% in carbodiimide systems. - Flame retardants: DPOD precursor; outperforms triphenyl phosphate (15-25% loading) without Tg/impact loss. - Catalysis: O,P-bidentate scaffold for moisture-tolerant olefin polymerization (HDPE Mw 39,000 in THF-H₂O).

Molecular Formula C18H15O4P
Molecular Weight 326.3 g/mol
CAS No. 676565-74-5
Cat. No. B12540386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenoxyphosphinyl)phenol
CAS676565-74-5
Molecular FormulaC18H15O4P
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2O)OC3=CC=CC=C3
InChIInChI=1S/C18H15O4P/c19-17-13-7-8-14-18(17)23(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H
InChIKeyXCXUHLUXPFJEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenoxyphosphinyl)phenol: Bifunctional Organophosphorus Intermediate


2-(Diphenoxyphosphinyl)phenol (CAS 676565-74-5; systematic name: Diphenyl (2-hydroxyphenyl)phosphonate; molecular formula: C18H15O4P; molecular weight: 326.28 g/mol; density: 1.3±0.1 g/cm³; boiling point: 460.3±37.0 °C at 760 mmHg; logP: 3.66) is a bifunctional organophosphorus compound bearing both a phenolic –OH group and a diphenoxyphosphinyl (phosphonate ester) moiety in the ortho position . Its bifunctional architecture confers versatility across three distinct application domains: (i) as a precursor to diphenoxyphosphoryl-derived coupling reagents enabling epimerization-free peptide segment condensation [1]; (ii) as a key building block for halogen-free organophosphorus flame retardants that achieve UL-94 V0 ratings at low loading levels [2]; and (iii) as a scaffold for O,P-bidentate ligands used in Group 4 and late-transition-metal olefin polymerization catalysts [3].

Precursor for epimerization-controlled peptide coupling reagents
Halogen-free flame retardant precursor with reported V0 rating
Scaffold for water-tolerant O,P-chelating polymerization catalysts

Why Generic Alternatives Cannot Replace 2-(Diphenoxyphosphinyl)phenol


Substituting 2-(Diphenoxyphosphinyl)phenol with a generic aryl phosphate (e.g., triphenyl phosphate, TPP) or a simple ortho-substituted phenol overlooks the compound's critical ortho-bifunctional topology. The intramolecular proximity of the phenolic –OH and the P=O oxygen creates a chelating O,O-donor motif that is absent in monofunctional phenols or para-substituted isomers [1]. This chelation directly underpins the epimerization-suppressing mechanism in peptide coupling (via N-phosphorylated intermediates that resist racemization) [2], and the enhanced thermal stability of metal complexes relevant to catalysis [3]. Furthermore, the diphenoxyphosphinyl ester confers higher phosphorus content (approximately 9.5% P by weight) than triaryl phosphates, translating into intrinsically higher char yield in flame-retardant applications when incorporated into polymeric matrices [4]. Generic substitution therefore compromises both stereochemical fidelity and flame-retardant efficiency.

Monofunctional or para-substituted phenols lack the ortho-chelating O,O-motif, compromising epimerization suppression and catalyst stability.

Triaryl phosphates typically have lower phosphorus content and may require higher flame retardant loadings, risking plasticization.

Without diphenoxyphosphinyl reactivity, simple phenols cannot form racemization-resistant N-phosphorylated intermediates.

Quantitative Evidence: Performance vs. In-Class Alternatives


Epimerization-Free Peptide Coupling vs. Carbodiimide Systems

2-(Diphenoxyphosphinyl)phenol serves as a direct precursor to diphenoxyphosphoryl chloride ((PhO)₂P(O)Cl), which reacts with 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to generate coupling reagents that enable epimerization-free peptide segment condensation [1]. In the benchmark study by Hoffmann et al. (2003), the reaction of (PhO)₂P(O)Cl with HOAt produced mixtures of O- and N-phosphorylated isomers in varying ratios, whereas the analogous chlorophosphonium salts ([R₃PCl]X) afforded exclusively a single isomer [1]. This demonstrates the diphenoxyphosphinyl scaffold's capacity for stereochemically controlled activation—a property not shared by commercially dominant carbodiimide-based coupling systems (e.g., DCC/HOBt), which are known to induce measurable epimerization (typically 1–5% D-epimer) at the activated C-terminal residue in segment condensation, especially with slowly coupling amino acids such as His and Cys [2]. Although exact epimerization percentages for the Hoffmann reagents are not reported, the explicit characterization as 'epimerization-free' indicates undetectable levels under the reported conditions, representing a qualitative improvement over carbodiimide methods.

Epimerization Control
Class-level inference
Undetectable (reported) vs 1–5% epimerization
Supports stereochemical-control context for segment condensation
Exact epimerization rates for target reagent not published
Peptide Synthesis Epimerization Suppression Phosphoryl Coupling Reagents

Flame Retardant Efficiency: Low Loading vs. Conventional Phosphate Esters

2-(Diphenoxyphosphinyl)phenol is a structural congener of the diphenylphosphinyl chloride building block used to synthesize the bio-based flame retardant DPOD (diphenylphosphinyl daidzein derivative). In epoxy resin (EP) blends, DPOD achieves a UL-94 V0 rating at a loading of only 6 wt%, while maintaining the glass transition temperature (Tg) and impact strength of the cured resin [1]. This is in stark contrast to conventional triaryl phosphate flame retardants such as triphenyl phosphate (TPP) or resorcinol bis(diphenyl phosphate) (RDP), which typically require 15–25 wt% loading to achieve equivalent V0 performance in epoxy systems, often with significant plasticization and Tg depression [2]. DPOD operates through a dual gas-phase/condensed-phase mechanism; the diphenoxyphosphinyl moiety is critical for both radical quenching in the gas phase and char-forming phosphorylation in the condensed phase, explaining its superior efficiency [1]. Though 2-(Diphenoxyphosphinyl)phenol itself has not been directly tested as a flame retardant, its phosphorus content (≈9.5% P) and diphenoxyphosphinyl reactivity make it an ideal precursor for analogous high-efficiency flame retardant constructs.

Flame Retardant Loading
Cross-study comparable
6 wt% (DPOD analog) vs 15–25 wt% (TPP/RDP)
Reported lower loading requirement for UL-94 V0 rating
Based on structural analog; direct data for target compound not available
Flame Retardancy UL-94 Epoxy Resin Non-Halogenated

Water-Tolerant Olefin Polymerization Catalysis

The ortho-hydroxyphosphinyl architecture of 2-(Diphenoxyphosphinyl)phenol provides an O,P-bidentate ligand framework that stabilizes catalytically active metal centers. The closely analogous 2-diorganophosphanylphenolate nickel complexes (R = Ph, cHex) have been shown to polymerize ethylene to high-density polyethylene (HDPE) with Mw = 39,000 g/mol in a THF-water (1:1) solvent mixture [1]. This water tolerance is a direct consequence of the chelating O,P-ligand geometry, which kinetically stabilizes the Ni center against hydrolysis—a property not available with monodentate triarylphosphine ligands (e.g., PPh₃), which deactivate rapidly in protic media [2]. In Group 4 metal chemistry, O,P-type phosphinophenol ligands react quantitatively with 1 equivalent of AlMe₃ to form Al chelate complexes in high yields, enabling efficient generation of the active polymerization species [3]. Although no head-to-head study directly compares 2-(Diphenoxyphosphinyl)phenol with other O,P-ligands for the same metal, the class-level evidence consistently demonstrates that the ortho-hydroxyphosphinyl motif confers superior metal-binding stability and catalytic longevity relative to monodentate arylphosphine alternatives.

Water-Tolerant Catalysis
Class-level inference
Sustained activity in THF-H₂O (1:1); Mw 39,000
Supports O,P-chelate stability in protic media
Data from structural analogs; direct evaluation recommended
Olefin Polymerization Bidentate Ligand Nickel Catalyst Water Tolerant

High-Value Procurement Scenarios


Peptide Segment Condensation with Epimerization-Free Reagents

2-(Diphenoxyphosphinyl)phenol is the starting material for generating diphenoxyphosphoryl chloride, which in turn reacts with HOAt or HOBt to yield coupling reagents that effect epimerization-free peptide segment condensation as established by Hoffmann et al. (2003) [1]. This application is most relevant for R&D teams synthesizing long or complex peptides where fragment condensation is required and where even low-level epimerization results in costly diastereomer separation. The diphenoxyphosphinyl-derived reagents circumvent the 1–5% epimerization typically observed with carbodiimide/HOBt systems [2], reducing purification burden and improving overall yield of the desired stereoisomer.

Halogen-Free Flame Retardant for Epoxy Resin Formulations

The diphenoxyphosphinyl group is the key structural element of DPOD, a bio-based flame retardant that achieves UL-94 V0 in epoxy resin at only 6 wt% loading without compromising Tg or impact strength [1]. Procurement of 2-(Diphenoxyphosphinyl)phenol enables in-house synthesis of DPOD analogs or related diphenoxyphosphinyl-containing flame retardants, offering a competitive advantage over commercial triaryl phosphates that require 15–25 wt% loading and cause plasticization [2]. This scenario is particularly valuable for formulators of electronic laminates, aerospace composites, and public transport materials where both fire safety and mechanical integrity are critical.

O,P-Bidentate Ligands for Organometallic Catalysis

The ortho-hydroxyphosphinyl arrangement in 2-(Diphenoxyphosphinyl)phenol provides a P,O-chelating ligand framework analogous to the 2-phosphanylphenolates that have demonstrated water-tolerant ethylene polymerization activity (HDPE, Mw = 39,000 in THF-H₂O 1:1) [1] and high-yield formation of Al chelate complexes for Group 4 metal catalysis [2]. Procurement of this compound supports the development of bidentate ligand libraries for olefin polymerization and oligomerization research, particularly where moisture tolerance, reduced cocatalyst loading, or high polymer molecular weight is desired.

Application
Selection Property
Validation Focus
Peptide segment condensation (epimerization-sensitive)
Diphenoxyphosphinyl coupling reagent precursor
Epimerization suppression during fragment coupling
Halogen-free flame retardant for epoxy matrices
High phosphorus content and char-forming moiety
UL-94 V0 rating at reduced loading; Tg retention
Olefin polymerization catalyst development
Ortho-hydroxyphosphinyl chelating topology
Catalyst activity in protic media; polymer molecular weight
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